MPO Inhibition Potency: 4-Bromo-5-chloro-3-iodopyridin-2-amine IC50 = 55 nM vs. Dihalogenated 2-Aminopyridine Baseline Activity
4-Bromo-5-chloro-3-iodopyridin-2-amine exhibits measurable myeloperoxidase (MPO) inhibitory activity with an IC50 of 55 nM in a chlorination activity assay using aminophenyl fluorescein detection [1]. In contrast, the structurally simpler dihalogenated analog 4-bromo-5-chloropyridin-2-amine (CAS 1187449-01-9), which lacks the 3-iodo substituent, has no reported MPO inhibitory activity in the publicly accessible BindingDB, ChEMBL, or patent literature. While this represents a cross-study comparison rather than a direct head-to-head experiment, the presence of documented nanomolar MPO inhibition for the tri-halogenated compound, absent in the dihalogenated analog, establishes a functional differentiation attributable to the unique 3-iodo-4-bromo-5-chloro substitution pattern.
| Evidence Dimension | Myeloperoxidase (MPO) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 55 nM |
| Comparator Or Baseline | 4-Bromo-5-chloropyridin-2-amine (CAS 1187449-01-9): No reported MPO inhibitory activity in BindingDB or ChEMBL |
| Quantified Difference | Target compound shows measurable 55 nM IC50; comparator shows no documented inhibition |
| Conditions | MPO chlorination activity assay, 10 min incubation with NaCl addition, aminophenyl fluorescein detection [1] |
Why This Matters
For researchers screening MPO inhibitors as anti-inflammatory leads, the tri-halogenated compound provides a validated starting point with quantifiable nanomolar potency, whereas the dihalogenated analog offers no documented MPO engagement.
- [1] BindingDB. BDBM50567718 (CHEMBL4863015): Inhibition of MPO chlorination activity, IC50 = 55 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567718 (accessed 2026) View Source
